Pseudoginsenoside-F11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

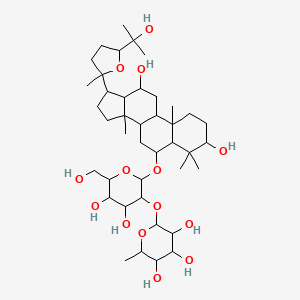

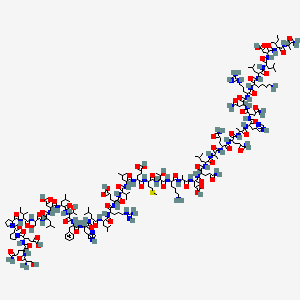

Pseudoginsenoside-F11 is a natural product found in American ginseng (Panax quinquefolius) but not in Asian ginseng (Panax ginseng). It is a triterpenoid saponin member of the dammarane family and contains a four-ring rigid skeleton . This compound has garnered significant attention due to its pharmacological properties, including neuroprotective effects and potential therapeutic applications in various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudoginsenoside-F11 can be isolated from the roots and leaves of Panax pseudoginseng subsp. Himalaicus HARA . The extraction process typically involves the use of high-performance thin-layer chromatography (HPTLC) for fingerprint analysis and quantification . The compound is then purified using chromatography techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Panax quinquefolium L. The process includes solvent extraction, followed by purification using chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pseudoginsenoside-F11 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activity. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Pseudoginsenoside-F11 has been extensively studied for its scientific research applications in various fields:

Chemistry: In chemistry, this compound is used as an analytical reference standard for the quantification of the analyte in human plasma samples using chromatography techniques .

Biology: In biological research, this compound has shown neuroprotective effects, promoting learning and memory, and antagonizing the pharmacological effects of morphine . It also exhibits protective effects against methamphetamine-induced neurotoxicity in mice .

Medicine: In medicine, this compound has demonstrated potential therapeutic effects in the treatment of Alzheimer’s disease by inhibiting Aβ aggregation and tau hyperphosphorylation . It also enhances the viability of random-pattern skin flaps by promoting TFEB nuclear translocation through the AMPK-mTOR signal pathway .

Industry: In the industrial sector, this compound is used in the production of functional foods and ginseng raw plant materials .

Mechanism of Action

Pseudoginsenoside-F11 exerts its effects through various molecular targets and pathways:

Neuroprotective Mechanism: this compound has been shown to antagonize the behavioral actions of morphine by blocking the development of morphine-induced behavioral sensitization via its effect on the glutamatergic system in the medial prefrontal cortex. It also alleviates autophagic/lysosomal defects, providing protection against ischemic stroke .

Cognitive Function: this compound ameliorates cognitive dysfunction and tau phosphorylation in Alzheimer’s disease models by regulating the insulin signaling pathway and calpain I/cyclin-dependent protein kinase 5 signaling pathway in the hippocampus .

Comparison with Similar Compounds

Pseudoginsenoside-F11 is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:

Properties

Molecular Formula |

C41H70O14 |

|---|---|

Molecular Weight |

787.0 g/mol |

IUPAC Name |

2-[2-[[3,12-dihydroxy-17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C41H70O14/c1-18-28(45)30(47)32(49)35(51-18)54-33-31(48)29(46)24(17-42)53-36(33)52-23-16-21-20(40(7)13-10-25(44)37(2,3)34(23)40)15-22(43)27-19(9-12-39(21,27)6)41(8)14-11-26(55-41)38(4,5)50/h18-36,42-50H,9-17H2,1-8H3 |

InChI Key |

ADJXCFBBORIAKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)

![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)

![Benzhydryl 3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13397880.png)

![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)

![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)

![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)